Vonoprazan Fumarate

Catalog No.
S546859
CAS No.
881681-01-2
M.F
C21H20FN3O6S
M. Wt
461.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vonoprazan Fumarate

CAS Number

881681-01-2

Product Name

Vonoprazan Fumarate

IUPAC Name

(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine

Molecular Formula

C21H20FN3O6S

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

ROGSHYHKHPCCJW-WLHGVMLRSA-N

SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O

solubility

Soluble in DMSO

Synonyms

TAK-438; TAK 438; TAK438

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O

The exact mass of the compound Vonoprazan Fumarate is 461.1057 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment of Acid-Related Diseases

Eradication of Helicobacter Pylori

    Scientific Field: Microbiology

    Application Summary: Vonoprazan Fumarate is used for the eradication of Helicobacter pylori. It produces a strong acid-inhibitory effect, which can potentially eradicate Helicobacter Pylori (H.

    Methods of Application: Patients confirmed to be infected with H.

    Results or Outcomes: A higher eradication rate was observed in Vonoprazan-containing triple therapy.

Prevention of Low-Dose Aspirin or Nonsteroidal Anti-Inflammatory Drug–Induced Gastric Mucosal Damage

Treatment of PPI-Resistant GERD

Eradication of Clarithromycin-Resistant H. pylori

    Application Summary: Vonoprazan Fumarate is effective in the eradication of clarithromycin-resistant H.

    Results or Outcomes: It increases H.

Drug-Drug Interactions

Treatment of Zollinger-Ellison Syndrome

Treatment of Stress Ulcer Prophylaxis

Synthesis of Vonoprazan Fumarate

Vonoprazan fumarate is a novel potassium-competitive acid blocker (P-CAB) that has been developed for the treatment of various acid-related gastrointestinal disorders. It is characterized by its ability to inhibit gastric acid secretion through a unique mechanism that differentiates it from traditional proton pump inhibitors. The compound is composed of a pyrrole-based structure with a molecular formula of C21H20FN3O6S and a molecular weight of 461.46 g/mol. It typically appears as white to nearly white crystals or crystalline powder, melting at approximately 194.8°C .

Vonoprazan competitively binds to the H+/K+-ATPase enzyme's "gastric proton pump," hindering acid production within the stomach lumen. This mechanism differs from PPIs, which require activation by stomach acid. Vonoprazan's direct binding leads to a faster onset of action and potentially more sustained acid suppression throughout the day and night [, ].

Clinical trials have shown vonoprazan to be generally well-tolerated with a safety profile comparable to PPIs []. However, some potential side effects include headache, diarrhea, and abdominal pain [].

Vonoprazan may decrease the absorption of iron supplements; co-administration should be monitored [].

, including:

  • Formation of Vonoprazan: This involves the condensation of 2-fluoroacetophenone and allylamine, followed by a series of reactions including ring closure and sulfonamide formation.
  • Salification: The final step involves reacting the base form of vonoprazan with fumaric acid to form vonoprazan fumarate .

The primary biological activity of vonoprazan fumarate is its potent inhibition of gastric acid secretion. This action is mediated through its competitive interaction with potassium ions at the H+, K+-ATPase enzyme, which results in decreased gastric acidity and provides therapeutic effects in conditions such as gastroesophageal reflux disease and peptic ulcers . Clinical studies have demonstrated that vonoprazan provides rapid and sustained acid suppression, making it an effective alternative to traditional therapies.

Several synthesis methods for vonoprazan fumarate have been reported, highlighting its versatility in chemical production:

  • Traditional Route: Involves multiple steps starting from 2-fluoroacetophenone leading to the formation of vonoprazan followed by reaction with fumaric acid.
  • One-Step Synthesis: A more efficient method utilizes readily available precursors and employs reductive amination under mild conditions to produce vonoprazan directly from 5-(2-fluorophenyl)-1-(3-pyridylsulfonyl)-3-cyano-1H-pyrrole .
  • Catalytic Methods: Some methods utilize cobalt catalysts and specific ligands to enhance reaction efficiency and product yield while minimizing by-products .

Vonoprazan fumarate is primarily used in clinical settings for the treatment of gastrointestinal disorders associated with excessive gastric acid production. Its applications include:

  • Gastroesophageal Reflux Disease: Provides relief from symptoms by effectively reducing gastric acidity.
  • Peptic Ulcer Disease: Aids in healing ulcers by maintaining a less acidic environment.
  • Combination Therapy: Often used in conjunction with antibiotics for eradication therapy in Helicobacter pylori infections .

Vonoprazan fumarate has been shown to interact with various drugs, notably affecting their absorption and efficacy. For example, it can decrease the absorption of ferrous fumarate, potentially leading to lower serum concentrations and reduced therapeutic effects . Understanding these interactions is crucial for optimizing treatment regimens involving vonoprazan.

Vonoprazan fumarate can be compared with other acid-suppressing agents, particularly traditional proton pump inhibitors and other potassium-competitive acid blockers. Below are some similar compounds:

Compound NameTypeMechanism of ActionUnique Features
OmeprazoleProton Pump InhibitorCovalently binds to H+, K+-ATPaseLong history of use; widely studied
LansoprazoleProton Pump InhibitorCovalently binds to H+, K+-ATPaseSimilar efficacy but different dosing
TegoprazanPotassium-Competitive Acid BlockerCompetitive inhibition at H+, K+-ATPaseSimilar mechanism; newer alternative
RabeprazoleProton Pump InhibitorCovalently binds to H+, K+-ATPaseRapid onset; less affected by food

Uniqueness of Vonoprazan Fumarate

Vonoprazan's unique mechanism as a potassium-competitive acid blocker allows it to provide rapid and sustained gastric acid suppression without the irreversible binding characteristic of proton pump inhibitors. This property may lead to fewer side effects related to long-term use and offers an alternative for patients who do not respond well to conventional therapies .

Vonoprazan fumarate, chemically known as 1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine fumarate, possesses a complex molecular structure with the formula C21H20FN3O6S and molecular weight of 461.5 g/mol [14] [30]. The compound features a unique 1,3,5-trisubstituted pyrrole ring system characterized by a pyridine-3-sulfonyl group at the 1-position, a methylaminomethyl group at the 3-position, and a 2-fluorophenyl group at the 5-position [3].

Classical Synthetic Approaches

The original synthetic route developed by Takeda Pharmaceutical Company represents the classical approach to vonoprazan fumarate synthesis [3]. This method begins with 2'-fluoroacetophenone as the starting material, which undergoes bromination at the α-position of the carbonyl moiety to form an α-bromo-acetophenone derivative [3]. The brominated intermediate is then treated with ethyl 2-cyanoacetate under basic conditions to provide a ketoester in essentially quantitative yield [31].

The classical route proceeds through the formation of a dinitrile intermediate via conversion of the ketoester [3]. Intramolecular condensation upon treatment with 4 M hydrochloric acid furnishes a tri-substituted pyrrole in 53% yield [31]. Subsequent reduction of the nitrile under hydrogenolytic conditions facilitated arrival at the pyrrole core, albeit in only 18% yield [31]. The process continues with diisobutylaluminium hydride reduction, followed by oxidation with tetrapropylammonium perruthenate and 4-methylmorpholine N-oxide to afford the corresponding aldehyde in 60% yield across two steps [31].

A critical step in the classical synthesis involves N-pyrrole substitution with pyridine-3-sulfonyl chloride, which provides the N-sulfonylpyrrole in 82% yield [31]. The final transformation includes reductive amination to afford the amine, followed by treatment with fumaric acid via co-crystallization to provide vonoprazan fumarate in 74% yield for the two steps [31]. The overall yield of this classical route reaches 40%, representing a concise and efficient synthesis [3].

Alternative Classical Methods

Several alternative classical approaches have been developed to address limitations in the original synthesis. A notable method involves starting from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde as the key intermediate [2]. This approach proceeds through dissolution of the aldehyde in organic solvent, followed by mixing with methylamine alcohol solution for 6-8 hours to generate an imine [2]. The imine is subsequently reduced with metal borohydride for 1-2 hours, with post-treatment to obtain the desired intermediate [2].

The process continues with protection of the intermediate using Boc anhydride in organic solvent under ice bath conditions, allowing reaction for 1-2 hours [2]. Following post-treatment, the protected intermediate is dissolved in organic solvent, and sodium hydride and crown ether are added, followed by 3-pyridine sulfuryl chloride, with the mixture reacted for 1-2 hours [2]. The final steps involve deprotection in trifluoroacetic acid and methylene dichloride solution, followed by salification with fumaric acid to obtain vonoprazan fumarate [2].

A four-step process starting from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate has also been developed, including ester hydrolyzing, methylamine substitution, sulfonyl chloride substitution, and amide reduction [5]. This approach emphasizes controllable impurity formation and acceptable overall yield as key advantages [5].

Novel Synthetic Approaches

Recent developments have introduced novel synthetic methodologies that address the limitations of classical routes. A significant advancement involves the use of atom transfer radical cyclization as the key transformation, representing a departure from traditional approaches [3]. This novel method constructs the 3,5-disubstituted dihydro-2H-pyrrole cyclic imine via atom transfer radical cyclization, followed by simultaneous aromatization and introduction of the N-methylamine moiety [3].

Another innovative approach employs improved synthetic routes that reduce the number of steps while maintaining high yields. These methods focus on process optimization to minimize side reactions and enhance intermediate purity, resulting in simplified post-treatment procedures [2]. The novel approaches demonstrate superior efficiency in terms of redox economy, requiring only one oxidation process compared to multiple redox processes in classical methods [3].

Atom Transfer Radical Cyclization (ATRC) in Pyrrole Core Formation

Mechanistic Foundation of ATRC

Atom Transfer Radical Cyclization represents a versatile and powerful technique for constructing cyclic frameworks, particularly in the synthesis of complex heterocycles [3]. The mechanism involves the use of copper-based catalysts to facilitate radical initiation through halogen atom transfer from the substrate to the metal center [3] [12]. In the context of vonoprazan synthesis, this approach enables the formation of the critical pyrrole core through a novel pathway that has not been previously reported for secondary radical species at the α-position of an imine [3].

The ATRC mechanism in vonoprazan synthesis begins with the formation of a secondary radical species at the α-position of an imine intermediate [3]. This radical undergoes intramolecular cyclization to form the 3,5-disubstituted dihydro-2H-pyrrole cyclic imine [3]. The subsequent aromatization occurs simultaneously with the introduction of the N-methylamine moiety, providing an efficient one-pot transformation [3].

Optimization of ATRC Conditions

Extensive optimization studies have been conducted to identify optimal conditions for the ATRC transformation in vonoprazan synthesis [3]. The choice of solvent system proves critical for reaction efficiency, with acetonitrile demonstrating superior performance compared to toluene, ethyl acetate, and ethanol [3]. Under optimized conditions using acetonitrile as solvent, the ATRC reaction achieves 71.1% area percentage by high-performance liquid chromatography analysis [3].

The catalyst system optimization reveals that copper bromide in combination with bipyridine ligands provides the most effective catalytic activity [3]. The optimal catalyst loading involves 0.4 equivalents of copper chloride and 0.8 equivalents of bipyridine ligand [3]. These conditions enable efficient radical initiation and cyclization while maintaining selectivity for the desired product formation [3].

Temperature control represents another critical parameter in ATRC optimization. The reaction proceeds efficiently at moderate temperatures, avoiding the high-temperature conditions often required in classical synthetic approaches [3]. This temperature control contributes to improved selectivity and reduced formation of unwanted side products [3].

Comparative Analysis with Classical Methods

The ATRC approach offers several advantages over classical synthetic methods for vonoprazan synthesis [3]. Most notably, the novel route demonstrates superior redox economy, requiring only one oxidation process using N-chlorosuccinimide for dichlorination, compared to multiple redox transformations in traditional approaches [3]. This reduction in redox steps minimizes the use of toxic transition metals such as palladium and nickel, which are required in classical hydrogenation and reduction steps [3].

The ATRC method also enables telescoping synthesis, allowing the preparation of vonoprazan on kilogram scale without isolation of intermediates throughout the process [3]. Using 1.40 kg of starting material, the ATRC route successfully produces 0.74 kg of vonoprazan with 88.8% purity by high-performance liquid chromatography analysis in 23% overall yield [3]. This demonstrates the practical scalability of the ATRC approach for industrial applications [3].

Industrial-Scale Synthesis Challenges and Scalability

Process Development and Scale-Up Complexity

Industrial-scale synthesis of vonoprazan fumarate presents multifaceted challenges that extend beyond simple volumetric scaling of laboratory procedures [9]. The transition from laboratory bench to industrial production requires comprehensive redesign of synthetic routes to address cost-effectiveness, environmental sustainability, and operational safety considerations [9]. Process development involves evaluating reaction yields, raw material availability, and operational safety, often requiring trade-offs between high-yield multistep processes and streamlined lower-yield routes [9].

The complexity of vonoprazan's molecular structure, featuring a 1,3,5-trisubstituted pyrrole ring system, demands precise control of reaction parameters to maintain product quality and consistency [3]. Laboratory methods that demonstrate flexibility and feasibility for research purposes often prove unsuitable for industrial-scale production due to exotic reagent requirements or complex intermediate steps that become cost-prohibitive when scaled to hundreds or thousands of kilograms [9].

Equipment Engineering and Heat Transfer Challenges

One of the most significant challenges in scaling vonoprazan synthesis involves the translation of small-scale reactions into large-scale operations using industrial reactor systems [9]. Laboratory processes that rely on specialized glassware and precise instrumentation face substantial engineering challenges when transitioning to reactors holding hundreds or thousands of liters [9]. Heat and mass transfer inefficiencies emerge as critical issues, particularly given the exothermic nature of many transformations in vonoprazan synthesis [9].

In small laboratory flasks, mixing and heat dissipation occur efficiently, ensuring uniform reaction conditions throughout the vessel [9]. However, in larger reactors, inadequate mixing can lead to temperature gradients, localized reaction hotspots, or incomplete reactions that compromise product quality [9]. The exothermic reactions that are easily managed with external cooling in laboratory settings pose serious safety risks when scaled up due to the inability to rapidly dissipate heat from large reaction volumes [9].

To address these challenges, engineers must redesign reaction systems incorporating jacketed reactors for efficient heat exchange, specialized impellers or baffles for improved mixing, and automated control systems to monitor critical parameters in real-time [9]. Continuous flow chemistry techniques are increasingly being explored to bypass the limitations of traditional batch reactors, though these approaches require extensive testing and validation to ensure compatibility with vonoprazan's synthetic pathway [9].

Quality Control and Purity Maintenance

Maintaining stringent quality standards for vonoprazan fumarate becomes exponentially more complex as production scale increases [9]. Each step in the scale-up process, including raw material procurement, reaction execution, and product isolation, presents potential risks for contamination or variability that can compromise the final product [9]. The amplification of impurities during scaling represents a particularly critical challenge, as impurities negligible at small scales can accumulate to problematic levels in large-scale production [9].

Advanced analytical methods, including high-performance liquid chromatography, mass spectrometry, and infrared spectroscopy, are employed to ensure vonoprazan fumarate meets both regulatory and therapeutic standards [9]. Process validation requires rigorous control and documentation of every variable, including temperature, pressure, and reagent addition rates [9]. Good Manufacturing Practice standards mandate that every batch of vonoprazan fumarate must meet predefined specifications, requiring consistent process control across all production parameters [9].

Regulatory Compliance and Validation

The pharmaceutical industry operates under stringent regulatory frameworks that add layers of complexity to vonoprazan fumarate scale-up efforts [9]. Regulatory agencies require manufacturers to demonstrate not only the safety and efficacy of the compound but also the reliability and reproducibility of production processes [9]. Process validation represents a cornerstone of regulatory compliance, involving extensive testing to ensure that scaled-up processes consistently produce vonoprazan fumarate within acceptable quality parameters [9].

Documentation requirements extend throughout the entire production process, from raw material sourcing to final product packaging [9]. Any deviations from validated processes can result in production delays, costly investigations, or regulatory penalties that significantly impact manufacturing operations [9]. Environmental and worker safety considerations require implementation of strict safety protocols, regular audits, and comprehensive training programs to ensure compliance with regulatory standards [9].

Economic and Supply Chain Considerations

Industrial-scale production of vonoprazan fumarate must address economic factors that extend beyond basic manufacturing costs [23]. The transition from research-scale synthesis to commercial production requires evaluation of raw material availability, supplier reliability, and cost fluctuations that can significantly impact production economics [23]. Supply chain optimization becomes critical for maintaining consistent production schedules while minimizing inventory costs and raw material waste [23].

Manufacturing efficiency optimization involves balancing production throughput with quality maintenance, equipment utilization, and energy consumption [23]. Process optimization studies focus on identifying bottlenecks in the synthetic sequence and implementing improvements that enhance overall productivity without compromising product quality [23]. These considerations often drive the adoption of continuous manufacturing processes and advanced process control systems that enable real-time optimization of production parameters [23].

Green Chemistry Considerations in Manufacturing

Implementation of Green Chemistry Principles

The application of green chemistry principles to vonoprazan fumarate manufacturing represents a critical approach to reducing environmental impact while maintaining product quality and economic viability [27]. Green chemistry implementation focuses on twelve fundamental principles that include waste prevention, atom economy maximization, safer solvent utilization, energy efficiency optimization, and design for degradation [17]. These principles contrast with traditional synthetic methods that prioritize yield and speed over environmental considerations [17].

In vonoprazan synthesis, green chemistry principles are applied through the selection of environmentally benign solvents and reaction media [27]. Water emerges as a preferred solvent system where feasible, replacing traditional organic solvents that pose environmental and safety concerns [27]. Alternative reaction media, including deep eutectic solvents and polyethylene glycol systems, provide greener alternatives for specific transformation steps in the synthetic sequence [8].

The atom economy principle aims to maximize incorporation of all materials used in the synthesis into the final product, minimizing waste generation [17]. This approach requires careful evaluation of each synthetic step to identify opportunities for improving atom utilization efficiency [27]. One-pot synthesis strategies and multicomponent reactions contribute to enhanced atom economy by reducing the number of isolation and purification steps required [27].

Catalyst Development and Optimization

Green chemistry implementation in vonoprazan manufacturing emphasizes the development of efficient catalytic systems that reduce environmental impact [17]. The transition from stoichiometric reagents to catalytic processes significantly reduces waste generation and improves process sustainability [17]. Recent advances include the development of heterogeneous catalysts that can be easily recovered and recycled, reducing catalyst consumption and associated waste [8].

Zinc-based catalytic systems have been developed for pyrrole formation reactions relevant to vonoprazan synthesis [8]. These systems demonstrate excellent activity under solvent-free conditions, eliminating the need for organic solvents while maintaining high product yields [8]. The zinc catalysts, including zinc triflate, operate at moderate temperatures and can be used without co-catalysts, ligands, or additional bases, simplifying the overall process [8].

Biocatalytic approaches represent an emerging area of green chemistry application in pharmaceutical synthesis [17]. Enzyme catalysis offers advantages including high selectivity, mild reaction conditions, and reduced energy requirements compared to traditional chemical catalysts [17]. While direct application to vonoprazan synthesis remains limited, biocatalytic methods show promise for the preparation of key intermediates and building blocks [17].

Energy Efficiency and Process Intensification

Energy optimization represents a crucial component of green chemistry implementation in vonoprazan manufacturing [32]. The pharmaceutical industry faces increasing pressure to reduce energy consumption due to rising costs and environmental concerns [32]. Energy optimization involves decreasing the amount of energy required to achieve the same quality and quantity of output through more efficient processes [32].

Process intensification strategies focus on conducting reactions at ambient temperature and pressure rather than extreme conditions that require significant energy input [17]. The atom transfer radical cyclization approach to vonoprazan synthesis exemplifies this principle by operating under moderate temperature conditions while achieving efficient product formation [3]. This contrasts with classical methods that often require high-temperature conditions for extended periods [3].

Continuous flow processing represents an advanced approach to energy optimization in vonoprazan manufacturing [17]. Flow chemistry systems offer improved heat and mass transfer compared to batch processes, enabling more efficient energy utilization [17]. These systems also provide better process control and reduced residence times, contributing to overall energy savings [17].

Solvent Selection and Waste Minimization

Solvent selection represents a critical consideration in green chemistry implementation for vonoprazan synthesis [27]. Traditional pharmaceutical manufacturing often relies on toxic organic solvents that pose environmental and health risks [27]. Green chemistry principles promote the use of safer solvents, including water, ethanol, and other environmentally benign alternatives [27].

The development of solvent-free reaction conditions represents an advanced approach to environmental impact reduction [8]. Recent research demonstrates that pyrrole formation reactions can be conducted under solvent-free conditions using appropriate catalytic systems [8]. These approaches eliminate solvent-related waste streams while often improving reaction efficiency and product selectivity [8].

Solvent recovery and recycling systems contribute to waste minimization in vonoprazan manufacturing [27]. Advanced distillation and purification techniques enable the recovery of high-purity solvents that can be reused in subsequent production cycles [27]. This approach significantly reduces fresh solvent consumption and associated waste generation [27].

Sustainable Raw Material Sourcing

Green chemistry implementation extends to the selection and sourcing of raw materials used in vonoprazan synthesis [27]. Sustainable sourcing involves evaluating the environmental impact of raw material production, including energy consumption, waste generation, and resource depletion [27]. Preference is given to renewable feedstocks and materials produced through environmentally responsible processes [27].

The development of alternative synthetic routes that utilize more readily available and environmentally friendly starting materials represents an important aspect of sustainable manufacturing [27]. These approaches often involve redesigning synthetic strategies to avoid the use of exotic or environmentally problematic reagents [27]. Bio-based starting materials and intermediates offer promising alternatives to traditional petrochemical-derived compounds [27].

Chromatographic Methods for Quantification (High Performance Liquid Chromatography, Ultra Performance Liquid Chromatography)

Chromatographic methods represent the cornerstone of vonoprazan fumarate analysis, providing robust separation and quantification capabilities across diverse analytical applications. Reversed-phase liquid chromatography has emerged as the predominant technique for vonoprazan fumarate analysis due to the compound's physicochemical properties and compatibility with various mobile phase compositions [6] [7] [8].

High Performance Liquid Chromatography Development and Validation

A comprehensive stability-indicating High Performance Liquid Chromatography method was developed utilizing a Phenomenex Kinetex EVO C18 column (250mm×4.6mm, 5.0μm) with gradient elution [6]. The mobile phase system consisted of two components: Mobile Phase A containing 0.03M sodium phosphate buffer (pH adjusted to 6.5), methanol, and acetonitrile in a ratio of 72:25:3 (v/v/v), and Mobile Phase B containing 0.03M sodium phosphate buffer (pH 6.5) and acetonitrile in a 30:70 (v/v) ratio [6]. Detection was performed at 230nm using ultraviolet detection, enabling the simultaneous analysis of ten related substances including raw materials, by-products, and degradation products [6].

The method demonstrated exceptional specificity for vonoprazan fumarate analysis, with forced degradation studies revealing significant degradation under alkaline and oxidative stress conditions while maintaining stability under acidic, thermal, and photolytic conditions [6]. Validation parameters confirmed compliance with International Conference on Harmonisation guidelines, including linearity, limit of detection, limit of quantification, accuracy, precision, and robustness [6].

An alternative High Performance Liquid Chromatography approach employed an Agilent 5 HC C18 column (150×4.6mm, 5μm) with isocratic elution using a buffer system containing 0.01M potassium dihydrogen phosphate and 0.02M sodium dihydrogen phosphate adjusted to pH 6.8, combined with acetonitrile in a 65:35 (v/v) ratio [7]. This method achieved detection at 225nm with a retention time of approximately 3.3 minutes and a total run time of 6.0 minutes [7]. The column temperature was maintained at 35°C with a flow rate of 1.0 mL/min and an injection volume of 30 μL [7].

Ultra Performance Liquid Chromatography Advancement

Ultra Performance Liquid Chromatography methodology demonstrated superior efficiency and reduced analysis time compared to conventional High Performance Liquid Chromatography approaches [9]. A validated method utilizing a Hibar C18 bisphosphonate column with 0.1 N monobasic potassium phosphate buffer (pH 3.8) and acetonitrile in a 60:40 (v/v) ratio achieved separation of vonoprazan fumarate along with clarithromycin and amoxicillin within three minutes [9]. This represents a significant improvement over traditional High Performance Liquid Chromatography methods that typically require 30 minutes for similar separations [9].

Green Analytical Chemistry Approaches

Environmental sustainability considerations have prompted the development of green analytical methods for vonoprazan fumarate analysis [8]. A green reversed-phase High Performance Liquid Chromatography method utilizing a BDS Hypersil C18 column (250 × 4.6 mm, 5 μm) with water (pH 3.0) and acetonitrile (95:5, v/v) under isocratic conditions demonstrated excellent environmental compatibility [8]. Detection at 213nm using a photodiode array detector achieved a retention time of 3.9 minutes with linearity established in the 10–60 μg/mL range and recovery of 98.90% [8]. The method's greenness was confirmed through multiple assessment tools including Analytical Greenness (AGREE) score of 0.86, AGREEprep score of 0.77, and Blue Applicability Grade Index score of 75 [8].

Simultaneous Multi-Component Analysis

Advanced chromatographic methods have been developed for simultaneous quantification of vonoprazan fumarate in combination with other pharmaceutically active compounds [10]. A Shimadzu Shim-Pack VP-C18 column (250 × 4.6 mm) with 0.05 M KH2PO4 buffer (pH 6) and acetonitrile (70:30, v/v) achieved separation of vonoprazan fumarate, amoxicillin, and clarithromycin with detection at 254nm [10]. The method demonstrated linearity ranges of 1.0–10.0 μg/mL for vonoprazan fumarate, 1.0–125.0 μg/mL for amoxicillin, and 25.0–1200.0 μg/mL for clarithromycin [10].

Mass Spectrometric Profiling (Liquid Chromatography with Tandem Mass Spectrometry)

Mass spectrometric analysis of vonoprazan fumarate employs sophisticated tandem mass spectrometry techniques that provide unparalleled specificity and sensitivity for both qualitative and quantitative applications [11] [12] [13]. The mass spectrometric behavior of vonoprazan fumarate has been extensively characterized using positive electrospray ionization interfaces coupled with multiple reaction monitoring detection modes [11] [12].

Bioanalytical Method Development

A validated liquid chromatography-tandem mass spectrometry method was developed for vonoprazan fumarate quantification in human plasma using vonoprazan fumarate-d4 as a stable isotope-labeled internal standard [11] [12]. The method utilized acetonitrile one-step protein precipitation followed by chromatographic separation using gradient elution of 0.1% formic acid aqueous solution and acetonitrile [11] [12]. Detection was performed using a tandem mass spectrometer in multiple reaction monitoring mode via positive electrospray ionization interface [11] [12].

The multiple reaction monitoring transitions for vonoprazan fumarate and its deuterated internal standard were m/z 346.0 → 315.1 and m/z 350.0 → 316.0, respectively [11] [12]. The method achieved a linear range of 0.150–60.000 ng/mL with a total run time of 3.65 minutes [11] [12]. Comprehensive validation demonstrated acceptable performance across all critical parameters including selectivity, carryover, lower limit of quantification, calibration curve linearity, accuracy, precision, dilution effect, matrix effect, stability, recovery, and incurred sample reanalysis [11] [12].

Metabolite Profiling and Simultaneous Quantification

Advanced mass spectrometric methods enable simultaneous quantification of vonoprazan and its metabolites in biological matrices [13] [14]. A validated bioanalytical method was developed for simultaneous determination of vonoprazan (TAK-438F) and its four major metabolites (M-I, M-II, M-III, and M-IV-Sul) in human plasma using protein precipitation followed by ultra-high performance liquid chromatography separation and tandem mass spectrometry detection [13] [14].

The calibration ranges were established as 0.1-100 ng/mL for vonoprazan and M-III, and 1-1000 ng/mL for metabolites M-I, M-II, and M-IV-Sul using 100 μL of human plasma [13] [14]. The total run time per sample was five minutes, demonstrating efficient throughput for clinical pharmacokinetic studies [13] [14]. Mass spectrometric parameters for detection of vonoprazan, M-I, M-III, and M-IV-Sul were optimized to achieve simultaneous quantification while maintaining adequate sensitivity and dynamic ranges for all target analytes [13] [14].

Impurity and Degradation Product Analysis

High-performance liquid chromatography analysis coupled with mass spectrometry has revealed six impurities in vonoprazan fumarate, which were subsequently identified and characterized using liquid chromatography with mass spectrometry [15]. The structures of these impurities were confirmed through synthesis followed by characterization using mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy [15]. Based on these analytical data and knowledge of the synthetic scheme, a previously unknown impurity was identified as 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine [15].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared)

Spectroscopic characterization techniques provide fundamental structural information essential for vonoprazan fumarate identification, purity assessment, and quality control applications [16] [17] [18]. Nuclear magnetic resonance and Fourier transform infrared spectroscopy serve as complementary analytical tools offering detailed molecular-level insights into the compound's structure and intermolecular interactions [16] [17] [18].

Fourier Transform Infrared Spectroscopy Analysis

Fourier transform infrared spectroscopy provides characteristic absorption patterns that enable definitive identification and structural characterization of vonoprazan fumarate [17] [19] [20]. The infrared spectrum exhibits distinctive absorption peaks at specific wavenumbers corresponding to functional group vibrations within the molecule [17] [19] [20]. Key absorption bands include O-H stretching at 3008.95 cm⁻¹, C-H stretching at 2754.35 cm⁻¹, C=N stretching at 1635.64 cm⁻¹, and C-N stretching at 1332.81 cm⁻¹ [17] [19] [20].

The Fourier transform infrared spectrum demonstrates excellent utility for drug-excipient compatibility studies, with spectral analysis revealing no significant interaction between vonoprazan fumarate and common pharmaceutical excipients [17] [19]. This information proves invaluable for formulation development and quality assurance applications where drug-excipient interactions could compromise product stability or performance [17] [19].

Attenuated total reflectance Fourier transform infrared spectroscopy has been employed for solid-state characterization of vonoprazan cocrystals and salt forms [18]. Spectra collected in the wavenumber range of 4000–450 cm⁻¹ with 8 cm⁻¹ resolution revealed significant changes in the O-H stretching region (3600–2800 cm⁻¹) upon cocrystal formation [18]. Broad phenolic O-H stretching peaks exhibited downward shifts of 60–200 cm⁻¹ and superimposition with C-H stretching regions around 3000 cm⁻¹, indicating strong intermolecular hydrogen bonding interactions [18].

Nuclear Magnetic Resonance Spectroscopy Characterization

Proton nuclear magnetic resonance spectroscopy provides detailed structural information through analysis of chemical shifts, coupling patterns, and integration ratios [18] [21]. Spectra recorded on JEOL ECS 400 MHz nuclear magnetic resonance spectrometers using deuterated dimethyl sulfoxide as solvent enable comprehensive structural characterization with chemical shifts reported in parts per million downfield from tetramethylsilane [18].

Nuclear magnetic resonance spectroscopy proves particularly valuable for confirming the structures of vonoprazan cocrystals and investigating intermolecular interactions [18]. The technique enables identification of hydrogen bonding patterns and molecular conformational changes that occur upon salt or cocrystal formation [18]. Additionally, nuclear magnetic resonance analysis supports the elucidation of impurity structures and degradation products that may form during synthesis or storage [18].

The drug substance characterization employed infrared absorption spectrophotometry, ultraviolet spectrophotometry, nuclear magnetic resonance (¹H and ¹³C), and mass spectrometry to establish complete structural characterization [16]. This comprehensive spectroscopic approach ensures accurate identification and confirms the molecular structure of vonoprazan fumarate across multiple analytical dimensions [16].

Ultraviolet Spectroscopy Applications

Ultraviolet spectroscopy serves multiple analytical functions including wavelength selection for chromatographic detection, quantitative analysis method development, and purity assessment [7] [19] [20]. The absorption maximum (λmax) for vonoprazan fumarate has been determined at various wavelengths including 230nm, 225nm, and 272nm depending on the analytical method requirements and solvent system employed [7] [19] [20].

Ultraviolet spectral characteristics enable development of spectrophotometric quantitative analysis methods for vonoprazan fumarate in pharmaceutical formulations [22]. The spectral overlap between vonoprazan fumarate and other compounds in combination products necessitates sophisticated spectral manipulation techniques such as ratio spectra methods and first derivative approaches to achieve selective quantification [22].

X-ray Powder Diffraction for Polymorph Identification

X-ray powder diffraction represents the definitive analytical technique for polymorph identification and crystal structure characterization of vonoprazan fumarate [23] [24] [25]. The technique provides unique diffraction patterns that serve as fingerprints for different crystalline forms, enabling unambiguous identification and characterization of polymorphic variants [23] [24] [25].

Monoclinic Crystal System Characterization

Comprehensive X-ray crystallographic analysis revealed that vonoprazan fumarate monocrystal belongs to the monoclinic crystal system with space group P2(1)/c [23]. The unit cell parameters were determined as a=7.8466(11) Å, b=7.9890(11) Å, c=35.456(5) Å, α=90°, β=100.237(3)°, γ=90°, with a unit cell volume V=2187.2(5) ų and molecular number Z=4 in the crystal lattice [23]. The calculated crystalline density value is 1.401 g/cm³ [23].

The X-ray powder diffraction pattern exhibits characteristic peaks at 2θ angles of 11.4°, 12.3°, 13.5°, 15.1°, 15.3°, 16.9°, 18.6°, 20.4°, 20.7°, 22.4°, and 25.1° [23]. Additional characteristic peaks are observed at 17.4°, 21.6°, 25.5°, 26.1°, 26.9°, 27.8°, 28.7°, and 29.2° [23]. These diffraction angles provide definitive identification criteria for this specific crystalline form of vonoprazan fumarate [23].

Single crystal diffraction analysis was performed using a Bruker Apex DUO diffractometer with graphite monochromated MoKα radiation at 298(2) K temperature [23]. The crystal structure was solved using geometric calculation and difference Fourier methods, achieving final convergence deviation factors R₁=0.0686 and wR₂=0.1652 [23]. The stoichiometric equation was confirmed as C₂₁H₂₀FN₃O₆S with a calculated molecular weight of 461.46 [23].

Alternative Polymorphic Forms

A distinct polymorphic form of vonoprazan fumarate exhibits significantly different X-ray powder diffraction characteristics, demonstrating the compound's polymorphic diversity [24]. This alternative crystal form shows characteristic diffraction peaks at 2θ angles of 7.0981°, 11.3820°, 13.0325°, 16.1547°, 17.8743°, 18.9326°, 19.6142°, 21.3245°, and 22.8746° [24]. Additional peaks are observed at 24.0231°, 24.7301°, 25.8304°, 26.5415°, 28.3646°, 28.4541°, 29.4729°, 31.5671°, 34.3426°, and 36.4821° [24].

This polymorphic variant demonstrates improved stability and significantly enhanced solubility compared to other known forms [24]. The preparation method involves recrystallization using acetonitrile and tetramethylethylenediamine mixture (2:1 volume ratio), followed by heating, activated carbon decolorization, and controlled cooling crystallization [24]. The resulting crystalline material exhibits high purity exceeding 99.5% by High Performance Liquid Chromatography analysis [24].

Pyroglutamate Salt Crystal Forms

X-ray powder diffraction analysis of vonoprazan pyroglutamate crystal form I reveals distinct diffraction characteristics using Cu/Kα radiation [25]. The pattern exhibits 27 characteristic peaks at specific 2θ diffraction angles with corresponding interplanar spacing values and relative intensities [25]. Key diffraction angles include peaks at 4.120°, 6.780°, 8.200°, 10.340°, 12.680°, 15.740°, 17.760°, 19.300°, 20.200°, and 22.240° [25].

Additional characteristic peaks are observed at 23.200°, 24.680°, 25.400°, 26.860°, 27.560°, 28.320°, 29.200°, 31.320°, 33.200°, 34.100°, 34.600°, and 36.480° [25]. The crystal form demonstrates excellent storage stability and comparable inhibitory activity against H⁺K⁺-ATPase to traditional vonoprazan fumarate formulations [25].

Thermal Analysis Integration

X-ray powder diffraction analysis is frequently coupled with thermal analytical techniques including differential scanning calorimetry and thermogravimetric analysis to provide comprehensive solid-state characterization [24] [26]. Differential scanning calorimetry spectra complement diffraction data by revealing thermal transitions, melting behavior, and polymorphic transformations [24] [26]. Thermogravimetric analysis provides additional information regarding thermal stability, decomposition pathways, and moisture content [24] [26].

The combination of X-ray powder diffraction with thermal analysis enables complete characterization of crystalline forms, supporting pharmaceutical development applications including polymorph screening, stability assessment, and quality control protocols [24] [26]. This integrated analytical approach ensures comprehensive understanding of solid-state properties that directly impact pharmaceutical performance characteristics including dissolution behavior, bioavailability, and storage stability [24] [26].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

461.10568470 g/mol

Monoisotopic Mass

461.10568470 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4QW3X4AMLB

Wikipedia

Vonoprazan fumarate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Masaoka T, Kameyama H, Yamane T, Yamamoto Y, Takeuchi H, Suzuki H, Kitagawa Y, Kanai T. Pathophysiology of Potassium-competitive Acid Blocker-refractory Gastroesophageal Reflux and the Potential of Potassium-competitive Acid Blocker Test. J Neurogastroenterol Motil. 2018 Oct 1;24(4):577-583. doi: 10.5056/jnm18036. PubMed PMID: 30347936; PubMed Central PMCID: PMC6175552.
2: Matsukawa J, Inatomi N, Nishida H, Tsukimi Y. [Pharmacological characteristics and clinical efficacies of a novel potassium-competitive acid blocker, vonoprazan fumarate]. Nihon Yakurigaku Zasshi. 2018;152(3):104-110. doi: 10.1254/fpj.152.104. Japanese. PubMed PMID: 30185727.
3: Sugano K. Vonoprazan fumarate, a novel potassium-competitive acid blocker, in the management of gastroesophageal reflux disease: safety and clinical evidence to date. Therap Adv Gastroenterol. 2018 Jan 9;11:1756283X17745776. doi: 10.1177/1756283X17745776. eCollection 2018. Review. PubMed PMID: 29383028; PubMed Central PMCID: PMC5784563.
4: Suzuki N, Hiraga J, Takagi Y, Tsuzuki T, Uematsu N, Kagami Y. Immune thrombocytopenia induced by vonoprazan fumarate: a single center retrospective study. Ann Hematol. 2018 Apr;97(4):741-742. doi: 10.1007/s00277-017-3206-4. Epub 2017 Dec 16. PubMed PMID: 29247400.
5: Luo Z, Liu A, Liu Y, Wang G, Chen X, Wang H, Li M, Zhang H, Qiu Y, Zhai H. Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance. J Pharm Biomed Anal. 2018 Feb 5;149:133-142. doi: 10.1016/j.jpba.2017.11.011. Epub 2017 Nov 4. PubMed PMID: 29112902.
6: Martinucci I, Blandizzi C, Bodini G, Marabotto E, Savarino V, Marchi S, de Bortoli N, Savarino E. Vonoprazan fumarate for the management of acid-related diseases. Expert Opin Pharmacother. 2017 Aug;18(11):1145-1152. doi: 10.1080/14656566.2017.1346087. Epub 2017 Jul 6. Review. PubMed PMID: 28657473.
7: Qiao Y, Zhao J, Yue X, Zhang Y, Zhang R, Xu Y, Tang X, Liu X, Wang Q. Study on pharmacokinetics and bioequivalence of Vonoprazan pyroglutamate in rats by liquid chromatography with tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Aug 1;1059:56-65. doi: 10.1016/j.jchromb.2017.05.013. Epub 2017 May 22. PubMed PMID: 28578848.
8: Yamasaki H, Kawaguchi N, Nonaka M, Takahashi J, Morohashi A, Hirabayashi H, Moriwaki T, Asahi S. In vitro metabolism of TAK-438, vonoprazan fumarate, a novel potassium-competitive acid blocker. Xenobiotica. 2017 Dec;47(12):1027-1034. doi: 10.1080/00498254.2016.1203505. Epub 2016 Jul 14. PubMed PMID: 27414183.
9: Otake K, Sakurai Y, Nishida H, Fukui H, Tagawa Y, Yamasaki H, Karashima M, Otsuka K, Inatomi N. Characteristics of the Novel Potassium-Competitive Acid Blocker Vonoprazan Fumarate (TAK-438). Adv Ther. 2016 Jul;33(7):1140-57. doi: 10.1007/s12325-016-0345-2. Epub 2016 Jun 10. Review. PubMed PMID: 27287852.
10: Kogame A, Takeuchi T, Nonaka M, Yamasaki H, Kawaguchi N, Bernards A, Tagawa Y, Morohashi A, Kondo T, Moriwaki T, Asahi S. Disposition and metabolism of TAK-438 (vonoprazan fumarate), a novel potassium-competitive acid blocker, in rats and dogs. Xenobiotica. 2017 Mar;47(3):255-266. doi: 10.1080/00498254.2016.1182667. Epub 2016 May 26. PubMed PMID: 27225050.
11: Matsukawa J, Kogame A, Tagawa Y, Inatomi N. Radiographic Localization Study of a Novel Potassium-Competitive Acid Blocker, Vonoprazan, in the Rat Gastric Mucosa. Dig Dis Sci. 2016 Jul;61(7):1888-94. doi: 10.1007/s10620-016-4100-y. Epub 2016 Mar 9. PubMed PMID: 26961787.
12: Yoneyama T, Teshima K, Jinno F, Kondo T, Asahi S. A validated simultaneous quantification method for vonoprazan (TAK-438F) and its 4 metabolites in human plasma by the liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Mar 15;1015-1016:42-49. doi: 10.1016/j.jchromb.2016.01.051. Epub 2016 Feb 3. PubMed PMID: 26896571.
13: Liu L, Cao N, Ma X, Xiong K, Sun L, Zou Q. Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate. J Sep Sci. 2016 Apr;39(7):1232-41. doi: 10.1002/jssc.201501154. Epub 2016 Mar 10. PubMed PMID: 26843471.
14: Matsukawa J, Inatomi N, Otake K. [Pharmacological and clinical profiles of a novel potassium-competitive acid blocker, vonoprazan fumarate (Takecab(®) 10 mg and 20 mg)]. Nihon Yakurigaku Zasshi. 2015 Nov;146(5):275-82. doi: 10.1254/fpj.146.275. Review. Japanese. PubMed PMID: 26558313.
15: Echizen H. The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations. Clin Pharmacokinet. 2016 Apr;55(4):409-18. doi: 10.1007/s40262-015-0326-7. Review. PubMed PMID: 26369775.
16: Arikawa Y, Nishida H, Kurasawa O, Hasuoka A, Hirase K, Inatomi N, Hori Y, Matsukawa J, Imanishi A, Kondo M, Tarui N, Hamada T, Takagi T, Takeuchi T, Kajino M. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamin e fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). J Med Chem. 2012 May 10;55(9):4446-56. doi: 10.1021/jm300318t. Epub 2012 Apr 30. PubMed PMID: 22512618.

Explore Compound Types